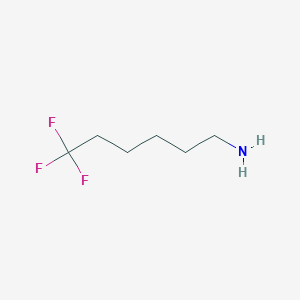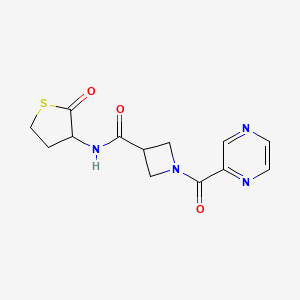
1-((3-氯-4-氟苯基)磺酰基)-4-(3-甲氧基吡咯烷-1-基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C16H22ClFN2O3S and its molecular weight is 376.87. The purity is usually 95%.
BenchChem offers high-quality 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
基于结构的发现和优化
研究导致了苯基(3-苯基吡咯烷-3-基)磺酰胺作为选择性、口服活性 RORγt 逆激动剂的发现,突出了特定结构元件对于实现高选择性和理想的药代动力学性质的重要性。这一发现对于开发靶向 IL-17 产生抑制的疗法具有重要意义,并且已在自身免疫性疾病的动物模型中显示出疗效 (Duan et al., 2019).
放射性示踪剂开发的进展
N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺的合成,一种通过正电子发射断层扫描(PET)研究脑中 CB1 大麻素受体的潜在放射性示踪剂,展示了该化合物在推进神经影像技术中的应用。这一发展为理解大脑中大麻素受体的分布和功能开辟了新的途径 (Katoch-Rouse & Horti, 2003).
对材料科学的贡献
对梳状聚(芳基醚砜)作为燃料电池应用的质子交换膜的研究证明了磺酰基和氟苯基基团在增强聚合物材料性能方面的效用。这些进步极大地促进了更高效、更耐用的燃料电池的开发,这对于可持续能源技术至关重要 (Kim, Robertson, & Guiver, 2008).
化学合成技术的实现
该化合物已被用于实现合成方法,例如亲核体促进的炔-亚胺离子环化以创建新型杂环化合物。这些技术对于合成具有药物化学和药物开发潜在应用的复杂有机分子很有价值 (Arnold et al., 2003).
抗菌化合物开发
1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物的合成和评估显示出对影响植物的病原体的显着抗菌活性。这项研究突出了此类化合物在开发用于农业应用的新型抗菌剂方面的潜力,从而有助于作物保护和粮食安全 (Vinaya et al., 2009).
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O3S/c1-23-13-6-7-19(11-13)12-4-8-20(9-5-12)24(21,22)14-2-3-16(18)15(17)10-14/h2-3,10,12-13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTILVYQZTUKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)
![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2653498.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)





![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
